molecular formula C14H28ClNO2 B14513051 Ethyl 7-piperidin-1-ylheptanoate;hydrochloride CAS No. 62522-35-4

Ethyl 7-piperidin-1-ylheptanoate;hydrochloride

Cat. No.: B14513051
CAS No.: 62522-35-4
M. Wt: 277.83 g/mol
InChI Key: AFYCKUGKJWRARJ-UHFFFAOYSA-N
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Description

Ethyl 7-piperidin-1-ylheptanoate;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals

Preparation Methods

The synthesis of Ethyl 7-piperidin-1-ylheptanoate;hydrochloride typically involves the reaction of 7-bromoheptanoic acid ethyl ester with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Ethyl 7-piperidin-1-ylheptanoate;hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 7-piperidin-1-ylheptanoate;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-piperidin-1-ylheptanoate;hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 7-piperidin-1-ylheptanoate;hydrochloride can be compared with other piperidine derivatives, such as:

Properties

CAS No.

62522-35-4

Molecular Formula

C14H28ClNO2

Molecular Weight

277.83 g/mol

IUPAC Name

ethyl 7-piperidin-1-ylheptanoate;hydrochloride

InChI

InChI=1S/C14H27NO2.ClH/c1-2-17-14(16)10-6-3-4-7-11-15-12-8-5-9-13-15;/h2-13H2,1H3;1H

InChI Key

AFYCKUGKJWRARJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCN1CCCCC1.Cl

Origin of Product

United States

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